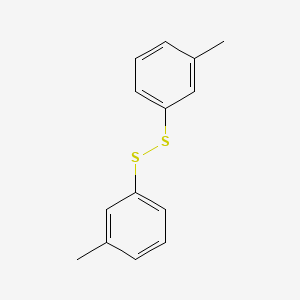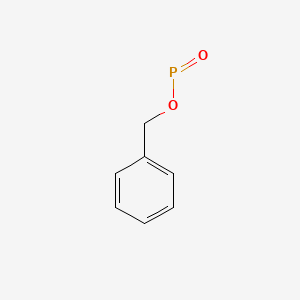![molecular formula C24H34O5Si3 B14703031 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione CAS No. 25458-54-2](/img/structure/B14703031.png)
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three trimethylsilyloxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. Anthracene derivatives are widely studied for their applications in organic electronics, photophysics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione typically involves the functionalization of anthracene at specific positions. One common method involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyloxy groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroxyanthracenes .
Scientific Research Applications
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy groups enhance the compound’s solubility and stability, allowing it to interact more effectively with biological membranes and proteins. The anthracene core can undergo photoinduced electron transfer, making it useful in photophysical applications .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits altered photophysical properties due to methyl substitution.
Anthraquinone: An oxidized derivative of anthracene with applications in dyes and pigments.
Uniqueness
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is unique due to the presence of trimethylsilyloxy groups, which significantly enhance its solubility and stability. This makes it particularly useful in applications requiring high-performance materials with specific photophysical properties .
Properties
CAS No. |
25458-54-2 |
|---|---|
Molecular Formula |
C24H34O5Si3 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
3-methyl-1,5,8-tris(trimethylsilyloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H34O5Si3/c1-15-13-16-20(19(14-15)29-32(8,9)10)24(26)22-18(28-31(5,6)7)12-11-17(21(22)23(16)25)27-30(2,3)4/h11-14H,1-10H3 |
InChI Key |
VTJAISZITASZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O[Si](C)(C)C)C(=O)C3=C(C=CC(=C3C2=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)

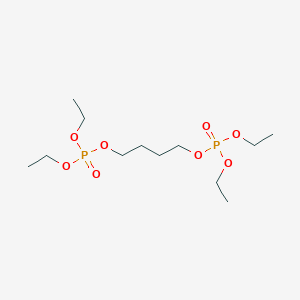

![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
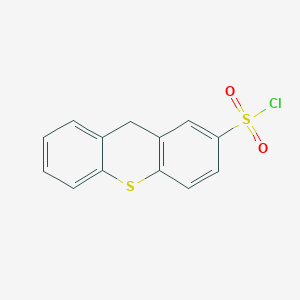
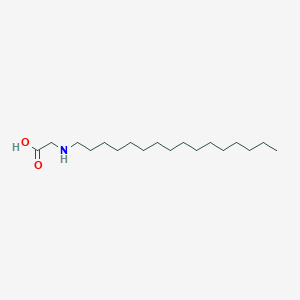
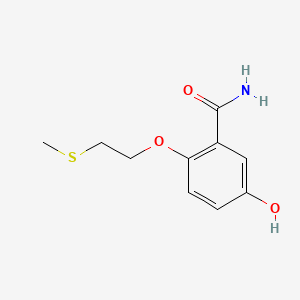
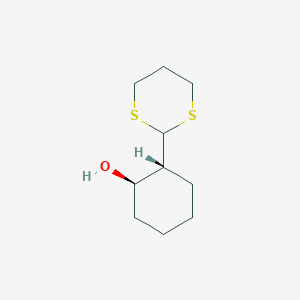
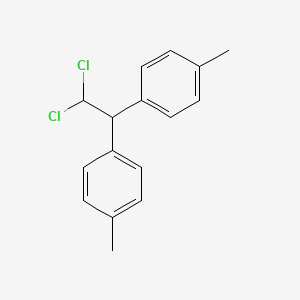
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
